molecular formula C13H18N2OS B2399117 N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide CAS No. 2305556-81-2

N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2399117
CAS No.: 2305556-81-2
M. Wt: 250.36
InChI Key: TWZJYWMWVIVOGP-UHFFFAOYSA-N
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Description

N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The benzothiazole derivative is then alkylated using an alkyl halide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzothiazole with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the prop-2-enamide moiety.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
  • N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide
  • N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide

Uniqueness

N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-4-12(16)14-9(3)13-15-10-6-5-8(2)7-11(10)17-13/h4,8-9H,1,5-7H2,2-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZJYWMWVIVOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)C(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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